molecular formula C14H18N2O3 B6979318 Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate

Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate

Cat. No.: B6979318
M. Wt: 262.30 g/mol
InChI Key: ICZIOPRBXPDODA-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate is a synthetic organic compound that features a cyclopropyl group attached to an acetate moiety, with a pyridine ring incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate typically involves the following steps:

    Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the cyclopropyl intermediate.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]propanoate
  • Ethyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate

Uniqueness

Methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate is unique due to its specific combination of a cyclopropyl group, a pyridine ring, and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[1-(3-pyridin-4-ylpropanoylamino)cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-13(18)10-14(6-7-14)16-12(17)3-2-11-4-8-15-9-5-11/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZIOPRBXPDODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)NC(=O)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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